Nigrocin-1-OW2
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GILGNIVGMGKKIVCGLSGLC |
Origin of Product |
United States |
Biological Origin and Biosynthetic Pathways of Nigrocin 1 Ow2
Identification of Odorrana wuchuanensis and Odorrana andersonii as Source Organisms
Nigrocin-1-OW2 has been identified in the skin secretions of two species of odorous frogs belonging to the Ranidae family.
Odorrana wuchuanensis : This species, found in the Wuchuan region of China, is a primary and well-documented source of this compound. vulcanchem.comnovoprolabs.com Research involving the analysis of skin secretions from various Chinese odorous frogs has consistently isolated this peptide from O. wuchuanensis. novoprolabs.com These frogs produce a diverse array of bioactive peptides as a chemical defense mechanism. vulcanchem.com
Odorrana andersonii : Also known as the Asian frog, Odorrana andersonii has also been identified as a source organism for this compound. cpu-bioinfor.orguaem.mx The skin of O. andersonii contains a rich repertoire of antimicrobial peptides, including multiple nigrocin variants, highlighting the diversity of these compounds even within a single species. cpu-bioinfor.orguniprot.org
The identification of this compound in these distinct but related species underscores the evolutionary significance of this peptide family in the chemical defense arsenal (B13267) of Odorrana frogs.
Genetic Encoding and Precursor Structure of this compound
Like other amphibian antimicrobial peptides, this compound is gene-encoded. imrpress.comoup.com The peptide is not synthesized directly but is produced as a larger precursor protein, which is then processed to yield the final, active molecule. This biosynthetic strategy allows for the rapid mobilization of these defense peptides upon stress or injury. imrpress.com
The precursor proteins of amphibian AMPs, including those of the nigrocin family, typically exhibit a conserved structural organization: oup.com
N-terminal Signal Peptide: This sequence directs the precursor protein into the secretory pathway.
Acidic Propiece: This highly conserved region follows the signal peptide and is thought to play a role in the correct folding and processing of the precursor. It often neutralizes the positive charge of the mature peptide, rendering it inactive and non-toxic to the host's cells during synthesis and storage. oup.com
C-terminal Mature Peptide: This is the variable region that, after cleavage from the precursor, becomes the biologically active antimicrobial peptide, this compound. oup.com
While the specific precursor for this compound has not been detailed in all available literature, analysis of related nigrocin peptides, such as Nigrosin-RA3 from Odorrana andersonii, supports this model. uniprot.org The transcript for Nigrosin-RA3 encodes a 66-amino-acid precursor protein, from which the smaller, mature peptide is derived. uniprot.org This common architecture across different amphibian AMP families points to a shared evolutionary origin and biosynthetic pathway. oup.com
Table 1: Amino Acid Sequence of Mature this compound
| Representation | Sequence |
|---|---|
| Three-Letter Code | Gly-Ile-Leu-Gly-Asn-Ile-Val-Gly-Met-Gly-Lys-Lys-Ile-Val-Cys-Gly-Leu-Ser-Gly-Leu-Cys |
| One-Letter Code | GILGNIVGMGKKIVCGLSGLC |
Data sourced from multiple references. vulcanchem.comnovoprolabs.com
Post-Translational Processing and Maturation Mechanisms of this compound
The conversion of the inactive precursor protein into the active this compound peptide involves several critical post-translational modification (PTM) steps. nih.gov These modifications are essential for the peptide's final structure and biological function.
Key maturation mechanisms include:
Proteolytic Cleavage: The precursor protein undergoes enzymatic cleavage to release the C-terminal mature peptide. This cleavage typically occurs at specific signal sites, often marked by pairs of basic amino acid residues like Lys-Arg, which are recognized by processing enzymes. researchgate.net
Disulfide Bond Formation: this compound contains two cysteine residues at positions 15 and 21 of its 21-amino-acid sequence. vulcanchem.com These residues form a covalent disulfide bridge, creating a cyclic structure at the C-terminal end of the peptide. This intramolecular bond is crucial for stabilizing the peptide's three-dimensional conformation, which is essential for its antimicrobial activity. vulcanchem.comimrpress.com
These processing events are common across many families of amphibian AMPs and represent a highly efficient system for producing and storing potent defense molecules that can be released when needed. imrpress.comoup.com
Comparative Biosynthesis of this compound and Related Amphibian Antimicrobial Peptides
The biosynthesis of this compound is representative of a broader evolutionary strategy used by amphibians to generate a vast and diverse arsenal of antimicrobial peptides. imrpress.comoup.com While frog species express their own unique repertoire of AMPs, the underlying biosynthetic principles show remarkable conservation. imrpress.com
Gene Family Diversification: this compound belongs to the nigrocin family, which itself is part of a larger superfamily of amphibian AMPs. vulcanchem.comnih.gov These peptide families, which also include brevinins, esculentins, and temporins, are thought to have arisen through gene duplication events followed by rapid diversification. oup.comnih.gov This evolutionary pressure results in a high degree of sequence variation in the mature peptide region, leading to a wide spectrum of antimicrobial activities, while the precursor's preproregion remains highly conserved. oup.com
Shared Precursor Architecture: The tripartite structure (signal peptide-propiece-mature peptide) is a common feature across many ranid frog AMP families. oup.com This shared architecture suggests a common ancestral origin for the genes encoding these diverse peptides.
Common Post-Translational Modifications: The formation of a C-terminal disulfide bridge, as seen in this compound, is a recurring motif in other AMP families, such as the brevinins. researchgate.net This structural feature, often referred to as a "Rana box" motif, is critical for the function of many of these peptides. Other common PTMs in amphibian peptides include C-terminal amidation, though this has not been identified in this compound. imrpress.com
The study of the biosynthesis of this compound and its relatives reveals a dynamic system of molecular evolution, where a conserved biosynthetic framework is used to generate immense peptide diversity, enabling amphibians to adapt to a wide range of microbial threats. oup.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Brevinin |
| Esculentin |
| Nigrocin |
| This compound |
| Nigrocin-1-OR2 |
| Nigrocin-2GRc |
| Nigrosin-RA3 |
Advanced Structural Elucidation of Nigrocin 1 Ow2
Analysis of Secondary and Tertiary Structural Motifs of Nigrocin-1-OW2
Based on its amino acid sequence and its relation to other antimicrobial peptides, it is predicted that this compound likely forms an amphipathic α-helical structure, particularly when interacting with microbial membranes. vulcanchem.com This structure is common for peptides in the nigrocin family. vulcanchem.com The peptide also contains a disulfide bond between the cysteine residues at positions 15 and 21, which is crucial for stabilizing its three-dimensional conformation. vulcanchem.com
However, without experimental data from techniques like circular dichroism (CD) spectroscopy, it is not possible to quantify the helical content or to analyze the stability of its secondary structure under various conditions. Detailed analysis of its tertiary structure, including the precise spatial arrangement of the helical segments and loops, remains speculative without high-resolution experimental data.
Investigating Conformational Dynamics of this compound in Solution and Membrane-Mimicking Environments
The biological activity of antimicrobial peptides like this compound is often dependent on their ability to change conformation upon interacting with different environments, such as moving from an aqueous solution to a lipid membrane. Studies on related peptides, such as wuchuanin-A1, have utilized computational methods like molecular dynamics simulations to understand these interactions. tandfonline.comresearchgate.net However, no specific studies were found that investigate the conformational dynamics of this compound in solution versus membrane-mimicking environments (e.g., in the presence of micelles or bicelles).
Influence of Counter-Ions and Synthetic Byproducts on this compound Structure (e.g., Trifluoroacetic acid residues)
Due to the absence of specific research findings and the corresponding lack of quantitative data, the creation of detailed data tables as requested is not feasible. The scientific community has yet to publish the in-depth structural studies necessary to fulfill the detailed requirements of the proposed article.
Comprehensive Antimicrobial Spectrum and Potency of Nigrocin 1 Ow2
Quantitative Assessment of Antibacterial Activity of Nigrocin-1-OW2 (e.g., against B. pyocyaneus, E. coli, S. aureus)
This compound has demonstrated significant antibacterial properties against both Gram-negative and Gram-positive bacteria. The potency of this peptide is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Research has shown that this compound is active against Bacillus pyocyaneus (now more commonly known as Pseudomonas aeruginosa), with a reported MIC of 12.4 µM. novoprolabs.com Its efficacy extends to other clinically relevant bacteria such as Escherichia coli and Staphylococcus aureus, against which it exhibits even greater potency, with MIC values in the range of 3.1 to 6.2 µM. novoprolabs.comvulcanchem.com
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Gram Stain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|---|
| Bacillus pyocyaneus (P. aeruginosa) | Gram-negative | 12.4 | novoprolabs.com |
| Escherichia coli | Gram-negative | 3.1 - 6.2 | novoprolabs.comvulcanchem.com |
| Staphylococcus aureus | Gram-positive | 3.1 - 6.2 | novoprolabs.comvulcanchem.com |
Evaluation of Antifungal Efficacy of this compound (e.g., against C. albicans)
In addition to its antibacterial effects, this compound has also been shown to possess potent antifungal activity. Its efficacy against the opportunistic pathogenic yeast Candida albicans has been quantitatively assessed.
Studies have determined the MIC of this compound against C. albicans to be in the range of 3.1 to 6.2 µM, indicating a level of potency comparable to its activity against E. coli and S. aureus. novoprolabs.comvulcanchem.com
Table 2: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|
| Candida albicans | 3.1 - 6.2 | novoprolabs.comvulcanchem.com |
Activity Profiling of this compound against Multi-Drug Resistant Microbial Strains
While antimicrobial peptides as a class are considered promising candidates for combating multi-drug resistant (MDR) pathogens due to their membrane-targeting mechanisms of action, specific research detailing the activity of this compound against named MDR strains is not extensively available in the public domain. researchgate.net The development of resistance to these peptides is considered less likely than to conventional antibiotics. researchgate.net However, dedicated studies profiling this compound against clinical isolates of MDR bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) or extended-spectrum β-lactamase (ESBL)-producing Escherichia coli are required to fully establish its potential in this critical area.
Investigation of Synergistic and Antagonistic Interactions of this compound with other Antimicrobial Agents
The potential for an antimicrobial agent to work in concert with other drugs is a key area of investigation for enhancing therapeutic efficacy and combating resistance. Such interactions can be synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the combined effect is less than the sum), or indifferent.
Currently, there is a lack of specific published research focused on the synergistic or antagonistic interactions between this compound and other conventional antimicrobial agents like antibiotics. Investigating such combinations could reveal pathways to lower the required concentrations of both agents, potentially reducing toxicity and slowing the development of resistance. Future studies in this area would be valuable to determine the full therapeutic utility of this compound.
Molecular and Cellular Mechanisms of Action of Nigrocin 1 Ow2
Elucidation of Nigrocin-1-OW2 Interactions with Microbial Membranes and Cell Walls
A primary mechanism of action for this compound, like many antimicrobial peptides, is its interaction with and disruption of microbial cell membranes. imrpress.com This interaction is facilitated by the peptide's physicochemical properties. This compound is a cationic peptide, meaning it carries a net positive charge. imrpress.com This positive charge promotes an initial electrostatic attraction to the negatively charged components of microbial cell envelopes, such as peptidoglycan in bacteria and chitin (B13524) or proteoglycans in fungi. researchgate.net
Structurally, this compound is predicted to form an amphipathic α-helical structure, particularly in a membrane-like environment. vulcanchem.com This structure is characterized by the segregation of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues onto opposite faces of the helix. This amphipathicity is crucial for its membrane-disrupting activity. vulcanchem.com Once attracted to the microbial surface, the hydrophobic face of the peptide can insert into the lipid bilayer of the cell membrane, while the hydrophilic face remains associated with the aqueous environment. imrpress.com
This insertion process can lead to membrane permeabilization through various proposed models, such as the "barrel-stave," "toroidal pore," or "carpet" models. researchgate.net These models all culminate in the formation of pores or channels in the membrane, leading to the leakage of intracellular contents and ultimately, cell death. researchgate.net The presence of a disulfide bond between two cysteine residues in this compound contributes to its structural stability, which is important for maintaining the conformation necessary for its antimicrobial function. vulcanchem.com
Detailed Analysis of Intracellular Targets and Signalling Pathways Perturbed by this compound (e.g., DnaK protein inhibition)
Beyond membrane disruption, evidence suggests that some antimicrobial peptides can translocate across the microbial membrane and interact with intracellular targets to exert their antimicrobial effects. imrpress.comminams.edu.pk While direct studies on this compound's intracellular targets are limited, the behavior of other antimicrobial peptides provides insight into potential mechanisms.
A significant intracellular target for some antimicrobial peptides is the bacterial chaperone protein DnaK, the prokaryotic homolog of Hsp70. researchgate.netplos.org DnaK is a crucial protein involved in protein folding, preventing protein aggregation, and responding to cellular stress, including that induced by antibiotics. plos.org Inhibition of DnaK can disrupt these essential cellular processes. For instance, some peptides have been shown to inhibit the ATPase activity of DnaK, which is vital for its chaperone function. researchgate.netnih.gov The binding of peptides to DnaK can also interfere with its ability to assist in protein folding. researchgate.net D-peptides, for example, have been shown to bind to DnaK's co-chaperone, DnaJ, inhibiting the refolding of denatured proteins. nih.gov Given that DnaK is highly conserved across bacterial species, it represents a promising target for broad-spectrum antimicrobial development. plos.org
While not yet specifically demonstrated for this compound, its ability to inhibit DnaK or other essential intracellular proteins remains a plausible and significant aspect of its mechanism of action that warrants further investigation.
Impact of this compound on Microbial Metabolism, Replication, and Cell Division
The disruption of the microbial cell membrane and potential inhibition of intracellular targets by this compound has profound consequences for fundamental cellular processes. The permeabilization of the cell membrane disrupts the electrochemical gradients necessary for cellular respiration and energy production, thereby crippling microbial metabolism. researchgate.net The leakage of essential ions and metabolites further exacerbates this metabolic collapse.
Furthermore, some antimicrobial peptides have been observed to interfere directly with the synthesis of nucleic acids (DNA and RNA). researchgate.net By binding to these molecules, peptides can inhibit the processes of replication and transcription, which are fundamental for bacterial growth and division. researchgate.net The inhibition of key enzymes involved in cell wall synthesis is another potential mechanism that can halt cell division. imrpress.com The culmination of these effects—disrupted metabolism, inhibited replication, and arrested cell division—prevents the proliferation of the microbial population.
Modulation of Microbial Virulence Factors by this compound
In addition to its direct antimicrobial activity, this compound may also modulate the expression or function of microbial virulence factors. Virulence factors are molecules produced by pathogens that enable them to cause disease. uoanbar.edu.iq The ability of some antimicrobial peptides to display anti-virulence activity is a growing area of research. ubc.ca
For example, the cell wall integrity (CWI) pathway in fungi is crucial for various virulence-related processes, including morphogenesis and adaptation to host temperatures. nih.gov By targeting the cell wall, peptides like this compound could indirectly disrupt these signaling pathways. In bacteria, the production of extracellular polymeric substances (EPS) can contribute to biofilm formation, a key virulence factor that protects bacteria from the host immune system and antibiotics. theses.cz The metabolic stress induced by this compound could potentially alter the production of EPS and other virulence factors. The ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation, is another anti-virulence mechanism exhibited by some antimicrobial peptides. ubc.ca
Compound Information Table
Structure Activity Relationship Sar and Rational Design of Nigrocin 1 Ow2 Analogs
Identification of Critical Amino Acid Residues and Structural Motifs Governing Nigrocin-1-OW2 Potency and Specificity
The antimicrobial activity of peptides like this compound is intrinsically linked to their amino acid composition and the three-dimensional structures they adopt. Key factors such as cationicity, hydrophobicity, and amphipathicity are known to be crucial for their interaction with and disruption of microbial membranes.
To identify the critical residues within this compound, a systematic approach of alanine scanning mutagenesis would be invaluable. This technique involves sequentially replacing each amino acid residue with alanine and evaluating the impact on antimicrobial potency. A significant drop in activity would pinpoint that specific residue as critical for its function.
Furthermore, elucidating the secondary structure of this compound, whether it forms an α-helix, β-sheet, or another conformation in membrane-mimicking environments, is paramount. Techniques like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) would provide these crucial structural insights. The interplay between specific residues in maintaining this structure and facilitating membrane interaction is a key aspect of its SAR.
Table 1: Hypothetical Alanine Scanning Data for this compound
| Original Residue | Position | Substituted with Alanine | Change in Minimum Inhibitory Concentration (MIC) | Implication |
| Lysine | 5 | Yes | 8-fold increase | Critical for cationic charge and initial membrane interaction |
| Leucine | 8 | Yes | 4-fold increase | Important for hydrophobic interactions and membrane insertion |
| Glycine | 12 | Yes | No significant change | Likely a flexible hinge, not critical for direct activity |
| Cysteine | 18 | Yes | Loss of activity | Essential for disulfide bridge and structural integrity |
Note: This table is a hypothetical representation of potential outcomes from an alanine scanning experiment, as specific data for this compound is not currently available.
Systematic Peptide Engineering and Chemical Modification Strategies for this compound Optimization
Once critical residues and structural motifs are identified, a focused effort on peptide engineering can commence. The goal is to enhance potency, broaden the spectrum of activity, increase stability against proteases, and reduce potential toxicity.
Strategies for Optimization:
Amino Acid Substitution: Replacing specific amino acids with natural or unnatural counterparts can fine-tune the peptide's properties. For instance, increasing the net positive charge by substituting neutral residues with lysine or arginine could enhance interaction with negatively charged bacterial membranes.
Hydrophobicity Modulation: Altering the hydrophobic moment by strategic placement of non-polar residues can improve membrane disruption capabilities.
Truncation and Cyclization: Synthesizing shorter versions of the peptide can identify the minimal active core, reducing manufacturing costs. Cyclization, either head-to-tail or through side-chain linkages, can improve conformational stability and resistance to exopeptidases.
Chemical Modifications: Introducing modifications such as N-methylation of the peptide backbone can protect against enzymatic degradation.
Computational Modeling and Predictive Algorithms for this compound SAR
In silico approaches are indispensable in modern drug design, offering a rapid and cost-effective way to screen potential analogs. Molecular dynamics (MD) simulations can model the interaction of this compound and its designed analogs with bacterial membrane models, providing insights into the mechanism of action at an atomic level.
Quantitative Structure-Activity Relationship (QSAR) models can be developed once a dataset of analog activities is available. These models use statistical methods to correlate the physicochemical properties of the peptides with their biological activity, enabling the prediction of the potency of novel, unsynthesized analogs.
Experimental Validation of Bioengineered this compound Derivatives
Computational predictions must always be validated through empirical testing. Promising bioengineered derivatives of this compound, designed based on SAR insights and computational modeling, would need to be synthesized and subjected to a battery of in vitro and eventually in vivo tests.
Table 2: Potential Bioengineered this compound Derivatives and Their Rationale
| Derivative Name | Modification | Rationale for Design | Predicted Outcome |
| This compound-K7R | Lysine at position 7 replaced with Arginine | Increase positive charge and potential for stronger membrane binding | Enhanced antimicrobial potency |
| This compound-Δ1-4 | Deletion of the first four N-terminal residues | Determine if the N-terminus is essential for activity | Identification of the core active region |
| cyclo-Nigrocin-1-OW2 | Head-to-tail cyclization | Increased stability against proteases | Longer half-life and sustained activity |
Note: This table presents hypothetical examples of bioengineered derivatives to illustrate the principles of rational design, as experimentally validated derivatives of this compound have not been reported in the literature.
The path to fully understanding and harnessing the potential of this compound is clear but requires dedicated research efforts. By systematically dissecting its structure-activity relationship, employing rational design strategies, and leveraging the power of computational and experimental validation, the scientific community can pave the way for developing novel and potent antimicrobial agents based on this intriguing natural peptide.
Computational Chemistry and Bioinformatics Applied to Nigrocin 1 Ow2 Research
Comparative Genomics and Phylogenomic Analysis of Nigrocin-1-OW2 and Related Peptide Families
Comparative genomics and phylogenomic analysis are instrumental in contextualizing this compound within the broader landscape of antimicrobial peptides. By comparing the gene encoding this compound with those of other AMPs from various frog species, particularly within the Odorrana genus, researchers can infer evolutionary relationships and identify conserved sequence motifs that are crucial for antimicrobial activity.
For instance, phylogenetic trees constructed from the precursor protein sequences of the nigrocin family can reveal the evolutionary divergence and conservation of these peptides. Such analyses often highlight the rapid evolution of the mature peptide region, which is responsible for direct interaction with microbial pathogens, in contrast to the more conserved signal and acidic pro-peptide regions.
Table 1: Hypothetical Phylogenetic Tree Data for Nigrocin Peptides
| Peptide Family | Species of Origin | Sequence Identity to this compound (%) |
|---|---|---|
| Nigrocin-1 | Odorrana wuchuanensis | 100 |
| Nigrocin-2 | Odorrana grahami | 85 |
| Brevinin-1 | Lithobates pipiens | 40 |
| Esculentin-1 | Pelophylax esculentus | 35 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations of this compound Interactions with Biological Membranes and Receptors
Molecular dynamics (MD) simulations offer a high-resolution view of the dynamic interactions between this compound and its primary target: the microbial cell membrane. These simulations can model the peptide's behavior in an aqueous environment and its subsequent interaction with lipid bilayers that mimic bacterial membranes.
MD studies can elucidate the mechanism of action of this compound, such as pore formation, membrane thinning, or disruption of membrane integrity. By simulating the peptide's conformational changes upon membrane binding, researchers can identify key amino acid residues that anchor the peptide to the membrane and drive its disruptive activity. Furthermore, MD simulations can be used to study the interaction of this compound with specific receptors on microbial or host cells, providing insights into its target specificity and potential immunomodulatory roles.
Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value |
|---|---|
| Simulation Software | GROMACS |
| Force Field | CHARMM36m |
| Membrane Model | POPE/POPG (3:1) |
| Simulation Time | 500 ns |
| Temperature | 310 K |
| Pressure | 1 bar |
This table presents illustrative data for a typical MD simulation setup.
In Silico Prediction of this compound Function, Stability, and Biophysical Properties
A variety of in silico tools can be employed to predict the functional, stability, and biophysical properties of this compound based on its amino acid sequence: GILGNIVGMGKKIVCGLSGLC. novoprolabs.com These predictive methods are crucial for the initial characterization of novel peptides and for guiding experimental studies.
Web servers and standalone software can predict properties such as secondary structure, alpha-helicity, hydrophobicity, net charge, and isoelectric point. For example, the high content of hydrophobic residues (Gly, Ile, Leu, Val, Met) and the presence of positively charged Lysine residues in this compound are indicative of its amphipathic nature, a hallmark of many membrane-active AMPs. Furthermore, in silico tools can predict its stability in different environments, its propensity to aggregate, and its potential toxicity to host cells.
Table 3: Predicted Biophysical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Weight | 2153.7 Da |
| Theoretical pI | 9.78 |
| Net Charge at pH 7 | +2 |
| Hydrophobicity (H) | 0.612 |
| Boman Index | 1.88 kcal/mol |
These values are calculated based on the amino acid sequence and are for illustrative purposes.
Machine Learning and Artificial Intelligence Approaches for this compound Discovery and Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of antimicrobial peptide research. These approaches can be trained on large datasets of known AMPs to recognize the complex patterns that correlate with antimicrobial activity, toxicity, and other desired properties.
In the context of this compound, ML models can be used to:
Discover novel nigrocin-like peptides: By screening genomic and transcriptomic databases, ML algorithms can identify sequences with a high probability of being novel AMPs.
Optimize the properties of this compound: Generative AI models can be used to design new peptide sequences based on the this compound scaffold but with enhanced potency, reduced toxicity, or improved stability.
Predict antimicrobial activity spectra: ML models can be trained to predict the efficacy of this compound and its analogs against a wide range of bacterial and fungal pathogens.
Table 4: Example of a Machine Learning Model for AMP Prediction
| Model | Algorithm | Training Data | Prediction Accuracy (%) |
|---|---|---|---|
| AMP-Predictor | Random Forest | 5,000 AMP sequences | 92 |
| Toxy-Checker | Support Vector Machine | 10,000 peptide sequences | 88 |
This table presents a hypothetical example of machine learning models used in AMP research.
Table of Mentioned Compounds
Preclinical Research Applications and Biotechnological Potential of Nigrocin 1 Ow2
Development of Nigrocin-1-OW2 as a Biochemical Probe for Microbial Physiology Studies
The development of antimicrobial resistance necessitates the exploration of new therapeutic agents and a deeper understanding of microbial physiology. Antimicrobial peptides, including this compound, offer potential as biochemical probes to study fundamental microbial processes. The primary structure of this compound consists of 21 amino acids (GILGNIVGMGKKIVCGLSGLC) and it is known to form an amphipathic α-helical structure, a common feature among membrane-active AMPs. vulcanchem.com This structural characteristic is pivotal to its function and its potential use as a probe.
The mechanism of action for many AMPs involves the disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death. imrpress.comresearchgate.net By fluorescently labeling this compound, researchers could visually track its interaction with microbial membranes in real-time using techniques like fluorescence microscopy. This would allow for detailed studies on the kinetics of membrane binding and permeabilization, providing insights into the physical and chemical properties of microbial membranes that influence susceptibility.
Furthermore, this compound could be used to investigate the role of specific membrane components, such as lipids and proteins, in the antimicrobial process. By studying how mutations in microbial membrane composition affect the binding and activity of the peptide, a greater understanding of microbial defense mechanisms against AMPs can be achieved. Such studies are crucial for identifying new microbial targets for drug development. The interaction of this compound with the microbial membrane is a key area of interest for its application as a biochemical probe. researchgate.net
Proof-of-Concept Investigations of this compound in In Vitro and Ex Vivo Infection Models
In vitro studies have been conducted to determine the antimicrobial spectrum of this compound. These studies have demonstrated its efficacy against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, has been determined for several key pathogens.
This compound has shown potent activity against the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Staphylococcus aureus, and the fungus Candida albicans, with MIC values ranging from 3.1 to 6.2 μM. vulcanchem.com It is also active against Bacillus pyocyaneus with an MIC of 12.4 uM. novoprolabs.com These findings underscore the broad-spectrum antimicrobial potential of this peptide.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | 3.1 - 6.2 μM |
| Staphylococcus aureus | 3.1 - 6.2 μM |
| Candida albicans | 3.1 - 6.2 μM |
| Bacillus pyocyaneus | 12.4 μM |
While specific ex vivo studies on this compound are not yet available in the published literature, the development of ex vivo models, such as those using porcine skin, offers a promising platform for future research. nih.govplos.orgmdpi.comfrontiersin.org These models can simulate a wound environment and are valuable for testing the efficacy of topical antimicrobial formulations. nih.govnih.gov For instance, an ex vivo burn wound model could be used to assess the ability of this compound to control infections caused by bacteria like Pseudomonas aeruginosa and Staphylococcus aureus in a setting that more closely mimics a clinical scenario. nih.govmdpi.comfrontiersin.org Such models allow for the analysis of bacterial load, biofilm formation, and the antimicrobial effects of the peptide within a tissue context. nih.govfrontiersin.org
Optimization of Heterologous Expression and Scalable Production Methods for Recombinant this compound
For research and potential future applications, a reliable and scalable source of this compound is essential. Currently, the peptide is often produced for research purposes through solid-phase peptide synthesis, which allows for high purity but can be costly for large-scale production. vulcanchem.com An alternative and potentially more cost-effective approach is the use of recombinant DNA technology to produce the peptide in a host organism, a process known as heterologous expression. nih.gov
Various microbial systems, including Escherichia coli, Bacillus subtilis, and the yeast Pichia pastoris, have been successfully used for the heterologous expression of other antimicrobial peptides. nih.govnih.gov The choice of the expression host is critical and depends on factors such as the properties of the peptide, the desired yield, and post-translational modification requirements. For instance, Pichia pastoris has been effectively used to express another frog-derived antimicrobial peptide, Odorranain-C1. nih.gov
A significant challenge in the heterologous expression of AMPs is their potential toxicity to the host cells. nih.gov To overcome this, strategies such as expressing the peptide as a fusion protein with a protective partner or secreting the peptide out of the cell can be employed. Following expression, purification of the recombinant peptide is necessary. This often involves affinity chromatography, followed by cleavage of the fusion partner and further purification steps to obtain the active peptide. nih.gov The development of an optimized heterologous expression system for this compound would be a crucial step towards enabling more extensive preclinical research and exploring its biotechnological potential.
Novel Formulation Strategies for Enhanced Delivery and Efficacy of this compound in Research Settings
The effective application of antimicrobial peptides in research settings can be enhanced through the development of novel formulation strategies. While this compound is water-soluble, which is advantageous for many experimental setups, its stability and delivery to the site of action can be improved. vulcanchem.com For instance, in ex vivo wound models, the formulation can significantly impact the peptide's ability to penetrate tissue and exert its antimicrobial effect.
One promising approach is the encapsulation of the peptide in nanocarriers, such as liposomes or polymeric nanoparticles. researchgate.netnih.gov Encapsulation can protect the peptide from degradation by proteases, control its release over time, and potentially enhance its targeting to microbial cells. researchgate.net For example, lipid-based nanocarriers have been explored for the co-delivery of synergistic drug combinations, a strategy that could also be applied to AMPs. nih.gov
Another area of investigation is the development of hydrogels or other topical formulations for the localized delivery of this compound. These formulations can maintain a high concentration of the peptide at the site of infection, which is particularly relevant for applications such as the treatment of skin or wound infections in research models. The choice of formulation will depend on the specific research application and the desired release profile of the peptide. Further research into formulation strategies will be critical for harnessing the full potential of this compound in preclinical studies.
Future Directions and Emerging Research Frontiers for Nigrocin 1 Ow2
Exploration of Immunomodulatory and Anti-Biofilm Activities of Nigrocin-1-OW2
Beyond direct microbial killing, the next research frontier for this compound lies in two critical areas: immunomodulation and the disruption of bacterial biofilms. Many antimicrobial peptides are known to be multifunctional, acting as modulators of the innate immune system. mdpi.commdpi.comresearchgate.net These immunomodulatory effects can include recruiting immune cells, regulating cytokine production, and promoting wound healing, which are often as crucial as the direct antimicrobial action for clearing infections. mdpi.commdpi.commdpi.com While direct studies on the immunomodulatory properties of this compound are yet to be published, this remains a significant and untapped area of investigation.
A more immediate and promising area of research is the peptide's anti-biofilm activity. Bacterial biofilms—complex communities of bacteria embedded in a self-produced matrix—are notoriously resistant to conventional antibiotics. researchgate.net Recent studies on other peptides within the nigrocin family have demonstrated potent anti-biofilm capabilities. For instance, a modified nigrocin peptide, nigrocin-HLM, was shown to effectively eradicate biofilms of methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations (8 μM), a feat the natural peptide could not achieve even at higher concentrations. nih.govfrontiersin.org Another study on Nigrocin-PN also confirmed its ability to inhibit biofilm formation in S. aureus and MRSA. researchgate.net This suggests a strong potential for this compound, possibly with modifications, to act as an effective agent against biofilm-related infections, which are a major challenge in clinical settings. Future research should focus on quantifying the Minimum Biofilm Eradication Concentration (MBEC) of this compound against a range of pathogenic, biofilm-forming bacteria.
Table 1: Known Antimicrobial Activity of this compound
| Target Microorganism | Minimum Inhibitory Concentration (MIC) | Source(s) |
|---|---|---|
| Burkholderia pyocyaneus | 12.4 µM | mdpi.com |
| Escherichia coli | 3.1 - 6.2 µM | mdpi.comnih.gov |
| Staphylococcus aureus | 3.1 - 6.2 µM | mdpi.comnih.gov |
Integration of this compound Research within Systems Biology and Microbiome Studies
The mechanism of action for antimicrobial peptides is complex, often involving multiple effects on a bacterial cell beyond simple membrane disruption. plos.org A systems biology approach, which integrates data from genomics, transcriptomics, and metabolomics, offers a powerful framework for obtaining a holistic view of a bacterium's response to a peptide like this compound. plos.orgresearchgate.net Such an approach can reveal the full spectrum of cellular pathways affected by the peptide, potentially identifying novel intracellular targets and explaining its potent antimicrobial effects. mdpi.com This deeper understanding is fundamental for rationally designing more effective and less toxic derivatives.
Furthermore, the interaction between antimicrobial peptides and microbial communities is a key area of research. AMPs are crucial for shaping the composition of the host's microbiome, maintaining a healthy balance and preventing the overgrowth of pathogens. nih.govnih.gov The gut microbiome, in particular, is a complex ecosystem where AMPs play a vital regulatory role. mdpi.comnih.gov Future studies could investigate how this compound affects the composition and function of complex microbial communities, such as the gut or skin microbiome. This research could reveal its potential as a tool to modulate the microbiome, selectively targeting pathogenic species while preserving beneficial commensal bacteria, a significant advantage over broad-spectrum conventional antibiotics. mdpi.com
Challenges and Opportunities in Translating this compound Research toward Applied Technologies
Despite the therapeutic promise of antimicrobial peptides, their translation into clinical applications faces significant hurdles. Key challenges include potential host toxicity, instability (susceptibility to degradation by proteases), and reduced efficacy in physiological conditions like the presence of serum. frontiersin.orgoup.com These issues have contributed to the failure of several promising AMPs in late-stage clinical trials. frontiersin.org Additionally, the high cost of large-scale peptide synthesis can be a barrier to commercial development. frontiersin.org
However, these challenges create opportunities for innovation through peptide engineering and advanced drug delivery. Research on other nigrocin peptides has shown that strategic modifications can dramatically improve their therapeutic profile. For example, modifying the "Rana box" motif of nigrocin-HL resulted in a new peptide (nigrocin-HLM) with not only a 10-fold increase in potency against S. aureus and E. coli but also significantly reduced hemolytic (toxic) activity. nih.govfrontiersin.org This highlights a clear opportunity for optimizing this compound. By altering its amino acid sequence, researchers can enhance its stability, target specificity, and potency while minimizing toxicity.
Furthermore, developing novel delivery systems, such as nanoparticles or hydrogels, can protect the peptide from degradation and ensure its controlled release at the site of infection, overcoming pharmacokinetic limitations. nih.gov
Ethical and Sustainable Considerations in Amphibian-Derived Peptide Research
The discovery of valuable bioactive compounds like this compound from amphibian skin secretions raises important ethical and sustainability questions. nih.gov Amphibians are a critical part of global biodiversity, and many populations are under threat. The harvesting of these animals from the wild for research or production is not a sustainable practice and raises animal welfare concerns. nih.gov
To address these issues, the field is moving towards more ethical and sustainable methods of production. The primary and most viable alternative is synthetic production. nih.gov Solid-phase peptide synthesis allows for the creation of this compound and its analogues in a laboratory setting, completely removing the need to harvest from live animals. frontiersin.org This method not only ensures a sustainable supply but also guarantees high purity and consistency of the final product, which is essential for clinical development. Another approach is the use of recombinant DNA technology to produce peptides in microbial or plant-based systems, offering a scalable and cost-effective manufacturing platform. frontiersin.orgfrontiersin.org Adherence to these sustainable practices is crucial for the responsible development of amphibian-derived peptides, ensuring that the exploration of this rich natural resource does not come at the cost of ecological harm.
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| Ampicillin | |
| Cefepime | |
| Gentamicin | |
| MRSA (Methicillin-resistant Staphylococcus aureus) | |
| This compound | |
| Nigrocin-HL | |
| Nigrocin-HLM | |
| Nigrocin-PN |
Q & A
Basic: How can researchers formulate a focused research question about Nigrocin-1-OW2?
Methodological Answer:
Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:
- PICOT: "How does this compound (Intervention) affect [specific biological pathway] (Outcome) in [cell line/animal model] (Population) compared to [existing compound] (Comparison) over [timeframe] (Time)?"
- FINER: Ensure feasibility by assessing resource availability (e.g., synthesis protocols, analytical tools like HPLC or NMR ). Prioritize novelty by identifying gaps in existing literature through systematic reviews .
Basic: What steps are essential for developing a testable hypothesis about this compound’s mechanism of action?
Methodological Answer:
- Literature Review : Use databases (PubMed, SciFinder) to compile existing data on structural analogs or related bioactive peptides. Cross-reference findings with mechanistic studies (e.g., receptor binding assays ).
- Hypothesis Testing : Propose a falsifiable hypothesis, such as "this compound inhibits [enzyme X] via competitive binding at the active site." Validate using dose-response experiments and structural modeling (e.g., molecular docking ).
Basic: How should researchers design a robust experimental protocol for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Primary Characterization : Use HPLC for purity assessment (>95%), mass spectrometry for molecular weight confirmation, and NMR for structural elucidation .
- Secondary Analysis : Include stability tests (pH, temperature) and solubility profiling in biologically relevant solvents (e.g., PBS, DMSO) . Document protocols in detail to ensure reproducibility .
Basic: What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in vitro?
Methodological Answer:
- Dose-Response Curves : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
- Error Handling : Use triplicate technical replicates and biological triplicates to account for variability. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .
Advanced: How can conflicting data on this compound’s efficacy across studies be resolved?
Methodological Answer:
- Contradiction Analysis : Apply the "principal contradiction" framework to identify critical variables (e.g., batch-to-batch variability, assay conditions). Conduct meta-analyses to quantify heterogeneity (I² statistic) .
- Replication Studies : Standardize protocols (e.g., cell culture conditions, compound storage) and use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
Advanced: What strategies mitigate bias when evaluating this compound’s therapeutic potential in preclinical models?
Methodological Answer:
- Blinding & Randomization : Implement double-blinded dosing in animal studies and randomize treatment groups to reduce observer bias .
- Confounding Variables : Control for factors like metabolic differences (e.g., cytochrome P450 activity) using isogenic animal models or genetic knockdowns .
Advanced: How can researchers integrate multi-omics data to elucidate this compound’s systemic effects?
Methodological Answer:
- Data Integration : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) datasets using bioinformatics tools (e.g., STRING for pathway enrichment) .
- Network Analysis : Identify hub genes/proteins affected by this compound using weighted correlation networks (WGCNA) .
Advanced: What methodologies address reproducibility challenges in this compound synthesis and bioactivity validation?
Methodological Answer:
- Synthesis Reproducibility : Publish detailed synthetic protocols (e.g., solid-phase peptide synthesis steps, purification gradients) in supplementary materials .
- Interlab Validation : Collaborate with independent labs to replicate key findings. Share raw data (e.g., NMR spectra, bioassay results) via open-access repositories .
Advanced: How can computational models improve the prediction of this compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Modeling : Use tools like SwissADME to predict absorption, distribution, metabolism, and excretion (ADME). Validate with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
- Machine Learning : Train models on datasets of peptide-drug candidates to forecast bioavailability or toxicity risks .
Advanced: What ethical and methodological standards apply to studies involving this compound in animal models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
